molecular formula C8H12Cl2N4O B2369728 6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride CAS No. 2137832-02-9

6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride

Cat. No.: B2369728
CAS No.: 2137832-02-9
M. Wt: 251.11
InChI Key: NDCXFNPJOCENPO-UHFFFAOYSA-N
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Description

6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused with an imidazo[1,2-a]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride typically involves multistep reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides can lead to the formation of spirocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Spiro-azetidin-2-one: Known for its use in antibiotics like penicillin.

    Imidazo[1,2-a]pyrimidine: Widely studied for its medicinal properties.

Uniqueness

6’H-Spiro[azetidine-3,5’-imidazo[1,2-a]pyrimidin]-7’(8’H)-one dihydrochloride is unique due to its spirocyclic structure, which imparts rigidity and specific biological activity. This makes it a valuable compound for developing new therapeutic agents .

Properties

IUPAC Name

spiro[6,8-dihydroimidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.2ClH/c13-6-3-8(4-9-5-8)12-2-1-10-7(12)11-6;;/h1-2,9H,3-5H2,(H,10,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCXFNPJOCENPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=NC=CN2C13CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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